molecular formula C21H25NO4·H2O B600692 Rotundin hydrate CAS No. 219697-24-2

Rotundin hydrate

Cat. No.: B600692
CAS No.: 219697-24-2
M. Wt: 373.44
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Description

Academic Significance of Rotundin Hydrate (B1144303) in Natural Product Chemistry

The academic significance of Rotundin hydrate in the field of natural product chemistry is multifaceted. As a tetrahydroprotoberberine diisoquinoline alkaloid, it represents a complex molecular architecture that is of great interest to chemists and pharmacologists. chemicalbook.comontosight.ai Natural products like this compound offer a valuable opportunity as lead compounds in drug discovery due to their inherent biological relevance. nih.gov

The compound, also known by its chemical name l-tetrahydropalmatine (l-THP), serves as a significant subject of research for understanding the broader spectrum of alkaloid bioactivity. biosynth.compatsnap.com Scientists investigate its properties to explore how its structure contributes to its interactions with biological systems, particularly its effects on the central nervous system. biosynth.comchemicalbook.com The study of this compound and its derivatives contributes to the development of new therapeutic agents and provides deeper insights into neuropharmacology. biosynth.comontosight.ai Its potential to modulate various neurotransmitter systems, including dopamine (B1211576), makes it a versatile candidate for scientific investigation. patsnap.comnih.gov

Chemical Properties of this compound
PropertyValue
Chemical FormulaC21H25NO4·H2O
Molecular Weight373.44 g/mol
IUPAC Name(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Synonymsl-Tetrahydropalmatine, (-)-Tetrahydropalmatine, Hyndarine

Overview of Historical Research Trajectories for Related Protoberberine Alkaloids

The study of protoberberine alkaloids, a major class of isoquinoline (B145761) alkaloids, has a long history dating back to the 19th century. muni.czresearchgate.net One of the earliest discoveries was berberine (B55584), identified as a yellow extract from Berberis vulgaris in 1830. muni.cz These compounds, known for their characteristic bright yellow color, were historically used not only in traditional medicine but also as dyes for textiles and paper. researchgate.net

The specific history of the compound now known as Rotundin began in 1940 when a Vietnamese scientist named Sang Dinh Bui extracted an alkaloid from the root of Stephania rotunda and named it rotundine (B192287). wikipedia.org A few years later, between 1950 and 1952, Indian scientists isolated another alkaloid, which they named hyndanrine, from Stephania glabra. wikipedia.org It wasn't until 1965 that further chemical analysis revealed that both rotundine and hyndarin possessed the same structure as tetrahydropalmatine (B600727). wikipedia.org

Research into the broader family of protoberberine alkaloids has revealed their wide distribution across at least six plant families, including Berberidaceae, Papaveraceae, and Rutaceae. muni.czresearchgate.net These alkaloids exist in various forms, such as tetrahydroprotoberberines (like Rotundin), quaternary protoberberine salts, and dihydroprotoberberines. muni.cz The ongoing investigation into this diverse group of natural products continues to uncover new compounds and shed light on their chemical properties and distribution in nature. muni.czmdpi.com

Examples of Protoberberine Alkaloids and Their Plant Sources
AlkaloidPlant Source(s)
Rotundin (l-Tetrahydropalmatine)Stephania spp., Corydalis spp. chemicalbook.comacs.org
BerberineBerberis vulgaris, Phellodendron amurense muni.czresearchgate.net
Palmatine (B190311)Phellodendron amurense, Arcangelisia gusanlung researchgate.netmdpi.com
JatrorrhizinePhellodendron amurense researchgate.net
(S)-(-)-StepholidineStephania spp. acs.org
GlaucineGlaucium flavum (Yellow Horned Poppy) nih.gov

Properties

CAS No.

219697-24-2

Molecular Formula

C21H25NO4·H2O

Molecular Weight

373.44

Synonyms

L-Tetrahydropalmatine hydrate;  Gindarine;  Caseanine;  Corydalis B;  2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline hydrate

Origin of Product

United States

Origin, Biosynthesis, and Isolation Methodologies of Rotundin Hydrate

Botanical Sources and Distribution of Rotundin Hydrate (B1144303)

Rotundin, also known as l-tetrahydropalmatine, is primarily extracted from the tubers and roots of specific plant genera. chemdad.compatsnap.com Its discovery dates back to 1940 when it was first isolated from the root of Stephania rotunda. wikipedia.org

Stephania Species as Primary Sources

The genus Stephania, belonging to the Menispermaceae family, is a principal source of rotundin. biosynth.comresearchgate.net These plants, often referred to as "mountain tortoise" in traditional medicine, are distributed mainly in Southeast Asia. researchgate.netgoogle.com Various species within this genus are known to contain significant amounts of rotundin and other important alkaloids like stepharin, roemerin, and cycleanin. researchgate.net

Stephania rotunda is a well-documented source, with its roots yielding the alkaloid. chemdad.comlookchem.comchemicalbook.com Another notable species is Stephania brachyandra, found in regions like Sapa, Vietnam, which has been identified as having a high content of rotundin in its tubers, sometimes reaching up to 3.69%. duochoc.com.vn Research has also been conducted on species such as Stephania glabra and Stephania sinica as sources of this compound. wikipedia.orggoogle.com The concentration of rotundin can vary, as seen in a study of 160 samples of naturally distributed Stephania brachyandra where the content ranged from 90.4 to 981 mg/100g. researchgate.net

Corydalis Species and Other Plant Genera

The genus Corydalis, particularly Corydalis yanhusuo, is another major botanical source of rotundin. chemdad.compatsnap.comwikipedia.org This genus is part of the Fumariaceae family and has a history of use in traditional Chinese medicine. wikipedia.orgwildflower.org

Beyond Stephania and Corydalis, rotundin has been identified in other plant genera. For instance, it has been isolated from Tithonia diversifolia, a member of the Asteraceae family. researchgate.netresearchgate.net

Advanced Phytochemical Isolation Techniques for Rotundin Hydrate

The extraction and purification of this compound from its botanical sources involve sophisticated phytochemical techniques to ensure high purity and yield.

Chromatographic Purification Strategies

Chromatography is a cornerstone of phytochemical isolation. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and purification of rotundin. nih.govresearchgate.net An HPLC method using a C18 column with a mobile phase of acetonitrile, water, phosphoric acid, and triethylamine (B128534) has been developed for the quantification of various herbal components, using rotundin as an internal standard. nih.gov

Column chromatography, often in conjunction with Thin-Layer Chromatography (TLC), is a fundamental technique for separating complex phytochemical mixtures. mdpi.com Adsorbents like silica (B1680970) gel and alumina (B75360) are commonly employed. mdpi.com For large-scale isolation, techniques like high-speed counter-current chromatography have been utilized to separate bioactive compounds from plant extracts. researchgate.net

Modern extraction techniques that are often coupled with chromatography include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency. researchgate.netchemmethod.com

Supercritical Fluid Extraction (SFE): This green technology often uses supercritical CO2 as a solvent. chemmethod.com

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, accelerating extraction. muni.cz

Crystallization and Recrystallization Protocols

Crystallization is a critical final step in obtaining pure this compound. After initial extraction and chromatographic separation, the concentrated solution is allowed to crystallize. google.com

The process often involves:

Solvent Selection: Ethanol (B145695) is a common solvent for crystallizing rotundin, which forms colorless plates. chemdad.comlookchem.comchemicalbook.com Recrystallization can be performed using a mixture of ethanol and water. chemdad.com

Temperature Control: The solution is often heated and then cooled slowly to promote the formation of well-defined crystals. google.com The optimal storage temperature for maintaining the molecular structure of rotundine (B192287) powder is between 15-25°C. healthkintai.com

pH Adjustment: The pH of the solution can be adjusted to facilitate precipitation. For instance, after an initial acidic extraction, the pH is raised to precipitate the crude alkaloid. google.com

A common method involves cold soaking the plant material in dilute hydrochloric acid, followed by precipitation of the alkaloids by adding a base. The crude precipitate is then subjected to reflux extraction with ethanol, followed by concentration and crystallization. google.com The resulting crystals are typically yellowish to yellow in color. google.com

Biosynthetic Pathways of this compound

The biosynthesis of rotundin, a benzylisoquinoline alkaloid (BIA), is a complex enzymatic process within the plant. researchgate.netresearchgate.net The pathway originates from the shikimate pathway, which produces aromatic amino acids like tyrosine. researchgate.net

Key steps in the biosynthesis include:

Formation of Precursors: The pathway begins with precursors from the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis (EMP). researchgate.net

Enzymatic Conversions: A series of enzymatic reactions involving enzymes like chorismate mutase, tyrosine aminotransferase, and DOPA decarboxylase lead to the core isoquinoline (B145761) structure. researchgate.net

Key Methylation Step: A crucial enzyme, columbamine (B1221706) O-methyltransferase (CoOMT), catalyzes the formation of tetrahydropalmatine (B600727) (rotundin). researchgate.netnih.gov This enzyme is significant in the alkaloid biosynthetic pathways of both Stephania and Ranunculaceae. researchgate.netnih.gov

Recent advancements in synthetic biology have enabled the design of enzyme cascades to produce rotundin and its analogs in vitro, demonstrating potential for industrial-scale production. researchgate.net

Precursor Identification and Enzymatic Transformations

The biosynthesis of Rotundin (l-tetrahydropalmatine) is a complex enzymatic process characteristic of benzylisoquinoline alkaloid (BIA) pathways. The foundational precursor for this pathway is the amino acid L-tyrosine. acs.org The synthesis proceeds through a series of enzyme-catalyzed reactions to construct the characteristic tetracyclic core of Rotundin.

The process begins with the conversion of L-tyrosine into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. A key initial step is the stereospecific condensation of these two L-tyrosine derivatives, a reaction catalyzed by Norcoclaurine Synthase (NCS) . This reaction forms the central benzylisoquinoline scaffold, specifically (S)-norcoclaurine, establishing the stereochemistry that is carried through to the final product. researchgate.net

Following the formation of the core structure, a sequence of methylation and hydroxylation reactions occur, catalyzed by various methyltransferases and cytochrome P450 enzymes. Key enzymatic transformations include: researchgate.netnih.govresearchgate.net

O-methylation and N-methylation: Enzymes such as 6-O-methyltransferase (6OMT) and coclaurine-N-methyltransferase (CNMT) add methyl groups to specific hydroxyl and amine sites on the molecule. researchgate.net

Berberine (B55584) Bridge Formation: The Berberine Bridge Enzyme (BBE) , an FAD-dependent oxidase, is crucial for forming the characteristic bridge structure of the protoberberine skeleton by creating a carbon-carbon bond between the N-methyl group and the aromatic ring. researchgate.net

Final Methylation Steps: Subsequent methylation events, including the action of Scoulerine (B1208951) 9-O-methyltransferase (S9OMT) and Columbamine O-methyltransferase (CoOMT) , complete the substitution pattern required to form tetrahydropalmatine. researchgate.netnih.govresearchgate.net CoOMT, in particular, is a significant enzyme that catalyzes a late step in the formation of tetrahydropalmatine within Stephania species. nih.govresearchgate.net

A concise overview of the key enzymes and their roles in the biosynthetic cascade is presented in the table below.

Enzyme NameAbbreviationFunction in Rotundin Biosynthesis
Norcoclaurine SynthaseNCSCatalyzes the stereospecific condensation to form the (S)-norcoclaurine backbone. researchgate.net
6-O-methyltransferase6OMTPerforms an early O-methylation on the benzylisoquinoline intermediate. researchgate.net
Coclaurine-N-methyltransferaseCNMTAdds a methyl group to the nitrogen atom of the coclaurine (B195748) intermediate. researchgate.net
Berberine Bridge EnzymeBBEForms the critical C-C bridge to create the protoberberine skeleton. researchgate.net
Scoulerine 9-O-methyltransferaseS9OMTCatalyzes the methylation of the scoulerine intermediate. researchgate.net
Columbamine O-methyltransferaseCoOMTPerforms a key, late-stage methylation step to yield tetrahydropalmatine. nih.govresearchgate.net

Stereochemical Aspects of Biosynthesis

The biological activity of Rotundin is intrinsically linked to its specific three-dimensional structure. Rotundin is the levorotatory stereoisomer, correctly designated as (S)-tetrahydropalmatine. nih.gov This specific stereochemistry is not a random outcome but is meticulously controlled from the very beginning of the biosynthetic pathway.

The critical stereochemical determining step is the initial condensation reaction catalyzed by Norcoclaurine Synthase (NCS). researchgate.net This enzyme ensures the formation of (S)-norcoclaurine, setting the absolute configuration at the C1 chiral center. All subsequent enzymatic transformations in the pathway are stereospecific, meaning they act on the (S)-isomer and preserve this configuration throughout the molecular assembly process. researchgate.net The intermediates in the pathway, such as (S)-coclaurine and (S)-scoulerine, maintain this specific spatial arrangement, ultimately leading to the exclusive production of the (S)-enantiomer of tetrahydropalmatine in the plant. researchgate.net The reduction of the protoberberine intermediate palmatine (B190311) to tetrahydropalmatine also proceeds in a stereospecific manner to yield the (S)-isomer. nih.gov This high degree of stereochemical control is a hallmark of enzymatic catalysis in natural product biosynthesis.

Chemical Synthesis and Structural Modification of Rotundin Hydrate

Total Synthesis Approaches to Rotundin Hydrate (B1144303)

The total synthesis of Rotundin (l-tetrahydropalmatine) has evolved from classical multi-step sequences to highly efficient and stereoselective modern strategies.

Another established route for constructing the core isoquinoline (B145761) scaffold is the Bischler-Napieralski cyclization/reduction sequence. chemrxiv.org A more recent "green" synthesis process has been developed starting from catechol. google.com This route proceeds through key intermediates such as o-dimethoxybenzene, veratraldehyde, and 3,4-dimethoxy-phenylethylamine, eventually leading to palmatin hydrochloride, which is then reduced to form the Rotundin scaffold. google.com While an improvement, these classical methods often require multiple, discrete steps for functionalization and cyclization.

The biological activity of tetrahydropalmatine (B600727) resides primarily in the levo-isomer (l-THP), making the development of enantioselective syntheses a critical goal. nih.gov Modern organic synthesis has produced several effective strategies to achieve high enantiopurity.

One prominent method involves the asymmetric alkylation of chiral lithioformamidines to construct the protoberberine backbone. capes.gov.brnih.gov This approach has been used to synthesize (-)-tetrahydropalmatine with a reported enantiomeric excess (ee) of 88%. capes.gov.brnih.gov

A different strategy utilizes chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). acs.orgnih.gov In this approach, a tandem 1,2-addition/ring-closure reaction between a lithiated methylbenzamide and a benzaldehyde (B42025) SAMP or RAMP hydrazone generates key dihydroisoquinolone intermediates with high diastereomeric purity (de ≥ 96%). acs.orgnih.gov Subsequent steps, including cleavage of the chiral auxiliary and a final Pomeranz-Fritsch-type cyclization, afford the target (R)-(+)- or (S)-(-)-tetrahydropalmatine in high enantiomeric excess (98% ee). acs.orgnih.gov

Chemoenzymatic methods represent a powerful modern approach. Researchers have employed a Pictet-Spenglerase enzyme, norcoclaurine synthase (NCS), in combination with a transaminase (TAm) to convert dopamine (B1211576) into a key chiral tetrahydroisoquinoline intermediate with up to 99% ee, which serves as a precursor for the tetrahydroprotoberberine skeleton. acs.org

StrategyKey Reaction/MethodChiral SourceReported Enantiomeric Excess (ee)Reference
Chiral Formamidine AlkylationAsymmetric alkylation of chiral lithioformamidinesChiral formamidine88% capes.gov.brnih.gov
Chiral Auxiliary (Hydrazone)Tandem 1,2-addition/ring-closureSAMP / RAMP hydrazones98% acs.orgnih.gov
Chemoenzymatic SynthesisPictet-Spengler condensationNorcoclaurine Synthase (NCS) enzyme99% acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient means of assembling complex molecular architectures like Rotundin. Both chemical and enzymatic cascades have been successfully applied.

Chemoenzymatic cascades have proven particularly effective. One-pot, one-substrate triangular cascades starting from dopamine have been designed. capes.gov.br These cascades utilize a transaminase (TAm) and norcoclaurine synthase (NCS) for an initial Pictet-Spengler reaction, followed by a second, chemical Pictet-Spengler reaction with formaldehyde (B43269) to complete the tetrahydroprotoberberine core. acs.orgrsc.org This approach generates the complex alkaloid scaffold with high atom economy. rsc.org Further enzymatic steps using catechol O-methyltransferases can be incorporated to install the specific methylation pattern of Rotundin in a sequential, one-pot process. acs.org

Purely chemical cascade reactions have also been developed. An approach to access complex C-3-functionalized tetrahydroisoquinolines, a key structural motif in Rotundin, involves the successive formation of two iminium intermediates, resulting in the formation of three new bonds in a single process. chemrxiv.org This strategy allows for the rapid construction of molecular complexity from simple starting materials under mild conditions. chemrxiv.org

Modern Enantioselective Total Synthesis Strategies

Semi-synthetic Derivatization of Rotundin Hydrate

The structural modification of the natural Rotundin scaffold is a key strategy for exploring structure-activity relationships and developing novel analogues. This involves both the methodologies to achieve modification and the specific functional group transformations employed.

Semi-synthetic derivatization allows for the creation of diverse chemical libraries based on the core Rotundin structure. ucl.ac.uk The sites for modification are often guided by metabolic studies and structure-activity relationship (SAR) data. For instance, the metabolism of l-THP is known to involve demethylation at various positions, highlighting the methoxy (B1213986) groups as potential handles for derivatization. nih.gov SAR studies on related protoberberine alkaloids indicate that substitutions at the C-2, C-3, C-9, C-10, and C-13 positions can significantly affect biological activity, making these key targets for structural modification. ebi.ac.uk

A novel technique for the purification and selective recognition of THP involves molecularly imprinted polymers (MIPs). scielo.org.za Researchers have prepared a polymer using a modified rosin (B192284) cross-linker and methacrylic acid as a functional monomer, with THP acting as the template molecule. scielo.org.za This imprinting creates cavities that are complementary in shape and functionality to THP, allowing for its selective adsorption and separation. scielo.org.za This technology could potentially be adapted for controlled derivatization by immobilizing the molecule while specific functional groups are modified.

The Rotundin molecule contains several functional groups amenable to transformation, including four methoxy ethers, a tertiary amine, and two aromatic rings. nih.gov A variety of chemical reactions can be applied to these sites to generate derivatives. imperial.ac.ukmit.edu

Ether Cleavage: The four methoxy groups are primary targets for modification. Demethylation to the corresponding phenols (hydroxyl groups) can be achieved using reagents like boron tribromide (BBr₃). These resulting hydroxyl groups can then serve as points for further functionalization, such as alkylation or acylation, to introduce new side chains.

Amine Chemistry: The tertiary amine in the isoquinoline core can be oxidized to an N-oxide or quaternized with alkyl halides to form ammonium (B1175870) salts, altering the electronic properties and solubility of the molecule.

Oxidation/Dehydrogenation: The tetrahydroprotoberberine core of Rotundin can be oxidized to the fully aromatic protoberberine system (e.g., palmatine). ebi.ac.uk A single-step reaction has been developed to achieve this transformation, providing an alternative to harsher oxidizing agents or selective oxidases. acs.org

Functional Group Interconversion (FGI): Following initial transformations, a wide range of FGIs can be employed. organic-chemistry.org For example, a phenol (B47542) generated from ether cleavage could be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install new carbon-carbon or carbon-nitrogen bonds.

Functional GroupTransformationPotential Reagents/Reaction TypeResulting Group
Methoxy Ether (-OCH₃)O-DemethylationBBr₃, HBrHydroxyl (-OH)
Tertiary Amine (-N<)N-Oxidationm-CPBA, H₂O₂N-Oxide (-N⁺-O⁻)
Tertiary Amine (-N<)N-Alkylation (Quaternization)Alkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Tetrahydroisoquinoline CoreDehydrogenation/OxidationI₂, DDQ, MnO₂Aromatic Isoquinoline Core
Aromatic RingElectrophilic SubstitutionHalogenation, Nitration, Friedel-CraftsSubstituted Aromatic Ring

Methodologies for Structural Modification

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The therapeutic potential of this compound, also known as l-tetrahydropalmatine, has spurred extensive research into its structure-activity relationships (SAR). These studies are crucial for understanding how the molecular structure of this tetrahydroprotoberberine (THPB) alkaloid relates to its biological activity, primarily its interaction with dopamine receptors. By synthesizing and evaluating various derivatives, researchers have been able to identify the key structural motifs responsible for its pharmacological effects, paving the way for the design of new analogues with improved potency and selectivity.

Elucidation of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For rotundin (l-tetrahydropalmatine) and its derivatives, the activity is predominantly linked to their antagonist effects at dopamine D1 and D2 receptors and, to a lesser extent, D3 receptors. acs.orgresearchgate.netnih.gov

The core pharmacophore of this compound consists of several key features:

The Tetrahydroprotoberberine (THPB) Scaffold: This rigid tetracyclic ring system forms the fundamental structure, correctly positioning the substituent groups for interaction with the receptor binding sites. nih.gov

Basic Nitrogen Atom: The tertiary amine in the isoquinoline portion of the scaffold is typically protonated at physiological pH. This positive charge is critical for forming an ionic bond with a conserved aspartate residue (Asp110) in the third transmembrane domain (TM3) of dopamine receptors, an interaction vital for anchoring the ligand in the binding pocket. nih.gov

Aromatic Rings: The two aromatic rings (A and D rings) of the THPB nucleus engage in hydrophobic and aromatic stacking interactions with phenylalanine residues within the receptor's binding site. nih.gov

Oxygenated Substituents: The pattern of methoxy groups on the aromatic rings is a key determinant of affinity and selectivity. The four methoxy groups on rotundin at positions C2, C3, C9, and C10 significantly influence its interaction with dopamine receptors. Studies on related compounds have shown that the presence and position of these oxygenated groups are critical for dopamine receptor affinity. nih.gov For instance, a hydroxyl group at the C9 position has been found to confer higher D1 and D2 receptor affinities compared to isomers with the hydroxyl group at C11. nih.gov The levorotatory (S) configuration of rotundin is also essential, as the dextrorotatory (R) isomer exhibits a different and more toxic profile. acs.org

Molecular docking studies suggest that the THPB analogues orient themselves with ring A in the orthosteric binding site, while substituents on ring D project into a secondary binding pocket of the receptor. nih.gov

Impact of Substituent Modifications on Molecular Interactions

Systematic modification of the rotundin structure has provided significant insights into how different substituents affect its molecular interactions and, consequently, its biological activity. The primary targets for these modifications are the methoxy groups on the aromatic rings.

Research has demonstrated that the nature and position of these substituents can dramatically alter binding affinity and selectivity for different dopamine receptor subtypes. For example, the conversion of a methoxy group to a hydroxyl group can change the compound's activity. The alkaloid isocorypalmine, which has a hydroxyl group at C2 instead of a methoxy group, shows a higher binding affinity for the D1 receptor (Ki = 83 nM) compared to l-tetrahydropalmatine (Ki = 1.3 µM as a d/l mixture). mdpi.com

A detailed SAR study on analogues of the related THPB alkaloid (-)-stepholidine explored the impact of modifying the C9 substituent. nih.govnih.gov The findings from this research offer valuable parallels for understanding rotundin derivatives:

Alkoxy Chain Length: At the C9 position, substituting the hydroxyl group with small n-alkoxy groups (ethoxy, n-propyloxy, n-butyloxy) was well-tolerated and resulted in high D1 receptor affinity. nih.gov This suggests that the size and lipophilicity of the substituent in this region can be fine-tuned to modulate activity.

Halogenation: The introduction of a bromine atom at the C12 position was found to generally increase selectivity for the D1 receptor while significantly reducing affinity for D2 and D3 receptors. nih.gov This highlights how specific substitutions can be used to engineer receptor selectivity.

These studies underscore the sensitivity of the dopamine receptor binding pocket to the steric and electronic properties of the ligand. The introduction of different functional groups alters the hydrogen bonding, hydrophobic, and ionic interactions between the molecule and the receptor, leading to changes in binding affinity and functional activity. nih.gov

Data Tables

Table 1: Binding Affinities of Rotundin (l-Tetrahydropalmatine) and Related Alkaloids at the Dopamine D1 Receptor.

CompoundIsomer/MixtureD1 Receptor Binding Affinity (Ki)
Tetrahydropalmatine (Rotundin)3:1 mixture (d/l)1.3 µM mdpi.com
l-Tetrahydropalmatinel-isomer94 nM mdpi.com
Isocorypalmine-83 nM mdpi.com
Stylopine-2.5 µM mdpi.com
Columbamine (B1221706)-1.9 µM mdpi.com
Dehydrocorybulbine->10 µM mdpi.com

Table 2: Structure-Activity Relationship of C9 and C12 Substituted (-)-Stepholidine Analogues at Dopamine Receptors.

CompoundC9 SubstituentC12 SubstituentD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)
(-)-Stepholidine-OH-H13129158
Analogue 20a-OCH2CH3-H1.3227785
Analogue 20b-O(CH2)2CH3-H2.23441140
Analogue 20c-O(CH2)3CH3-H2.34331510
Analogue 22a-OCH2CH3-Br5.3>10000106
Analogue 22b-O(CH2)2CH3-Br7.9>10000258

Data sourced from a study on (-)-stepholidine analogues, which are structurally related to this compound and provide insight into the effects of similar modifications. nih.gov

Molecular and Cellular Pharmacological Mechanisms of Rotundin Hydrate

Neurotransmitter Receptor Modulation by Rotundin Hydrate (B1144303)

Rotundin hydrate exerts its pharmacological effects through the modulation of key neurotransmitter receptors, leading to alterations in neuronal excitability and synaptic transmission. biosynth.com Its primary mechanisms involve antagonism of dopamine (B1211576) receptors and positive allosteric modulation of GABAᴀ receptors. wikipedia.orgoup.com

Dopaminergic Receptor Antagonism

This compound functions as an antagonist at dopamine D1, D2, and D3 receptors. oup.comresearchgate.net This blockade of dopamine receptors is a cornerstone of its sedative effects, as dopamine is a critical neurotransmitter in regulating arousal, motivation, and motor control. wikipedia.org By inhibiting dopaminergic signaling, this compound can induce a state of calmness and reduced activity. wikipedia.org

D2 Receptor Subtype Specificity and Binding Dynamics

Research indicates that this compound (L-THP) displays a modest affinity for dopamine receptors, with a notable preference for the D1 receptor over the D2 receptor. oup.comacs.org The binding affinity (Ki) values for L-THP have been reported to be approximately 124 nM for D1 receptors and 388 nM for D2 receptors. wikipedia.orgacs.org This suggests that while it antagonizes both, its interaction is more potent at the D1 subtype. The affinity for the D3 receptor is considerably lower, at 1420 nM. acs.orgnih.gov

The D2 receptor exists in two isoforms, D2S and D2L, which are G protein-coupled receptors that inhibit adenylyl cyclase activity. rndsystems.comnih.gov The structure of the D2 receptor has been determined in complex with antipsychotic drugs, providing insight into its function. wikipedia.org The lower affinity of L-THP for D2 receptors might contribute to some degree of autoreceptor selectivity, which can influence dopamine release. wikipedia.orgnih.gov

Table 1: Binding Affinity of Levo-tetrahydropalmatine (L-THP) for Dopamine Receptor Subtypes

Receptor Subtype Binding Affinity (Ki)
D1 ~124 nM
D2 ~388 nM
D3 ~1420 nM

Data sourced from multiple studies. wikipedia.orgacs.orgnih.gov

GABAergic System Modulation

In addition to its effects on the dopamine system, this compound also modulates the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. oup.comresearchgate.net

Ligand-Gated Ion Channel Interactions

This compound interacts with GABAᴀ receptors, which are ligand-gated ion channels. nih.govwikipedia.org These receptors are pentameric structures that form a central pore permeable to chloride ions. synchrotron-soleil.fr When GABA binds to the GABAᴀ receptor, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and reduced neuronal excitability. wikipedia.org The interaction of this compound with these channels enhances the inhibitory effect of GABA. nih.gov

Allosteric Modulation of GABA Receptors

This compound acts as a positive allosteric modulator of GABAᴀ receptors. wikipedia.orgoup.comnih.gov This means it binds to a site on the receptor that is different from the GABA binding site. wikipedia.org This binding event increases the efficiency of GABA, causing the ion channel to open more frequently or for longer durations in the presence of GABA. wikipedia.org This potentiation of GABAergic inhibition contributes significantly to the sedative and anxiolytic properties of this compound. biosynth.comoup.com This mechanism is shared by other well-known sedative agents like benzodiazepines and barbiturates, although they may bind to different allosteric sites. wikipedia.orgnih.gov

Investigation of Other Neurotransmitter System Interactions

Beyond its well-documented effects on the dopaminergic system, this compound's pharmacological actions extend to other critical neurotransmitter pathways, including the cholinergic, serotonergic, and noradrenergic systems.

Absence of Affinity for M-cholinergic Receptors

Muscarinic cholinergic receptors (mAChRs), a class of G protein-coupled receptors, are integral to numerous physiological processes in the central and peripheral nervous systems. wikipedia.orgbms.com There are five subtypes of mAChRs (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. frontiersin.orgmdpi.com Studies investigating the binding profile of this compound have demonstrated a notable lack of significant affinity for muscarinic receptors. nih.gov This suggests that the pharmacological effects of this compound are not directly mediated through interaction with the M-cholinergic system. The absence of binding to these receptors distinguishes its mechanism of action from classical cholinergic agents. nih.gov

Exploration of Serotonergic and Noradrenergic Pathways

In contrast to its lack of interaction with muscarinic receptors, this compound exhibits significant engagement with serotonergic (5-HT) and noradrenergic systems. nih.govnih.gov These monoamine neurotransmitter systems are crucial regulators of mood, arousal, and various cognitive functions. nih.govajol.info

Pharmacological profiling has revealed that levo-tetrahydropalmatine (l-THP), the active enantiomer of rotundin, binds to several serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7. nih.gov The interaction with the 5-HT1A receptor, for instance, has a reported Ki value of approximately 340 nM. wikipedia.org Furthermore, l-THP demonstrates high-affinity binding to α1- and α2-adrenergic receptors, acting as an antagonist at these sites. nih.govwikipedia.org Functional magnetic resonance imaging (phMRI) studies in rats have shown that acute administration of l-THP selectively activates key brain regions associated with the serotonergic and noradrenergic systems in a dose-dependent manner. nih.govnih.govresearchgate.net This interaction with multiple monoamine systems underscores the complexity of its neuropharmacological profile. nih.gov

Enzyme Inhibition Profiles of this compound

The biological effects of this compound also involve the modulation of various enzymes, which can influence neurotransmitter levels and cellular signaling pathways.

Cholinesterase Activity Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the breakdown of the neurotransmitter acetylcholine. usbio.netnih.gov Inhibition of these enzymes can lead to increased cholinergic neurotransmission. Studies have identified l-tetrahydropalmatine as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. usbio.netnih.gov In a screening of natural products, l-tetrahydropalmatine was identified as an AChE inhibitor. nih.gov This inhibitory action on cholinesterases suggests a potential role for this compound in modulating cholinergic activity, albeit not through direct receptor binding. usbio.netnih.gov

Other Relevant Enzyme Targets and Kinetic Analyses

Beyond cholinesterases, this compound has been shown to inhibit other enzymes. One notable target is phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an enzyme involved in glucose metabolism. nih.gov Enzyme kinetic studies have demonstrated that tetrahydropalmatine (B600727) can inhibit PEPCK with a very low inhibition constant (Ki) value of 93 nM, suggesting it could be a potent inhibitor of this enzyme. nih.gov Additionally, l-THP is primarily metabolized by cytochrome P450 (CYP450) enzymes. researchgate.netscienceopen.com

Ion Channel Interactions and Electrophysiological Effects

Levo-tetrahydropalmatine has been identified as a blocker of voltage-activated L-type calcium channels. wikipedia.orgresearchgate.net Furthermore, research has demonstrated that l-THP can inhibit the functional activity of acid-sensing ion channels (ASICs), which are implicated in pain perception. nih.gov In studies using rat dorsal root ganglion neurons, l-THP dose-dependently reduced the amplitude of proton-gated currents mediated by ASICs. nih.gov Specifically, it caused a 40.93% ± 8.45% decrease in the maximum current response to protons without significantly altering the pH sensitivity (pH0.5 value). nih.gov This inhibitory action on ASICs can alter the membrane excitability of sensory neurons in response to acidic stimuli. nih.gov

The table below summarizes the known molecular targets of this compound discussed in this article.

Molecular Target Interaction Type Reported Affinity/Effect Reference
M-cholinergic ReceptorsNo significant affinityLow binding activity nih.gov
5-HT1A ReceptorBindingKi ≈ 340 nM wikipedia.org
5-HT1D, 5-HT4, 5-HT7 ReceptorsBindingHigh-affinity binding nih.gov
α1- and α2-Adrenergic ReceptorsAntagonistHigh-affinity binding nih.govwikipedia.org
Acetylcholinesterase (AChE)InhibitorIdentified as an inhibitor usbio.netnih.gov
Butyrylcholinesterase (BChE)InhibitorInhibitory effects shown usbio.net
Phosphoenolpyruvate Carboxykinase (PEPCK)InhibitorKi = 93 nM nih.gov
L-type Calcium ChannelsBlockerBlocks voltage-activated channels wikipedia.orgresearchgate.net
Acid-Sensing Ion Channels (ASICs)InhibitorDecreases maximum current response by ~41% nih.gov

Modulation of Voltage-Gated Ion Channels

Voltage-gated ion channels (VGICs) are crucial for the function of excitable cells like neurons, responding to changes in membrane potential. pharmacologyeducation.org this compound has been shown to modulate the activity of several VGICs.

Research indicates that tetrahydropalmatine (THP) acts as a blocker of voltage-activated L-type calcium channels. wikipedia.org The blockade of these channels can blunt the role of calcium as an intracellular messenger, which may contribute to the compound's muscle relaxant properties. wikipedia.orgpharmacologyeducation.org

Furthermore, l-THP has demonstrated inhibitory effects on voltage-gated potassium (K+) channels. Specifically, it can block Kv1.5 channels, which are expressed in various tissues, including hippocampal neurons. researchgate.net The inhibition of Kv1.5 currents by l-THP is dose-dependent, with an IC50 value of 53.2 μM in HEK293 cells expressing the channel. researchgate.net This action can alter cellular excitability and action potential duration. researchgate.net Studies in PMA-differentiated THP-1 macrophages, which develop into macrophage-like cells, have shown changes in K+ channel expression, including the disappearance of inactivating delayed rectifier K+ currents (IDR) and the appearance of inwardly rectifying K+ channels (IIR) and Ca2+-activated maxi-K channels (IBK). rush.edu

Effects on Ligand-Gated Ion Channels

This compound's most significant pharmacological actions involve its interaction with ligand-gated ion channels, particularly neurotransmitter receptors. patsnap.com It functions as an antagonist at dopamine D1, D2, and D3 receptors. researchgate.netoup.com This antagonism of dopamine receptors is believed to underlie many of its sedative and analgesic effects. patsnap.comoup.com Animal studies have shown that the sedative effect of THP results from blocking dopaminergic neurons in the brain. wikipedia.org

In addition to its action on dopamine receptors, l-THP is a positive allosteric modulator of gamma-aminobutyric acid (GABA) A receptors. wikipedia.orgoup.com By enhancing GABAergic transmission, the primary inhibitory neurotransmitter system in the brain, it produces sedative and anxiolytic effects. patsnap.comcaringsunshine.com

Studies have also revealed that l-THP exerts an inhibitory effect on acid-sensing ion channels (ASICs) in rat dorsal root ganglion (DRG) neurons. nih.gov ASICs are implicated in pain mediation resulting from extracellular acidification. nih.gov L-THP dose-dependently reduces the amplitude of proton-gated currents mediated by these channels. nih.gov It decreases the maximum current response to protons by 40.93% ± 8.45% without significantly altering the pH sensitivity. nih.gov Other research indicates that tetrahydropalmatine can also suppress spinal TRPV1 and P2X3 receptors, which are involved in inflammatory pain. imrpress.com

The compound also interacts with other receptor systems, including serotonin (5-HT) and adrenergic receptors. wikipedia.orgmarquette.edu It displays significant binding to 5-HT1A and alpha-2 adrenergic receptors and acts as an antagonist at alpha-1 adrenergic receptors. wikipedia.orgmarquette.edu

Receptor Binding Profile of Levo-tetrahydropalmatine (l-THP)

ReceptorActionBinding Affinity (Ki)Reference
Dopamine D1Antagonist~124 nM wikipedia.org
Dopamine D2Antagonist~388 nM wikipedia.org
Dopamine D3AntagonistData available researchgate.netmarquette.edu
GABA-APositive Allosteric ModulatorData available wikipedia.orgoup.com
5-HT1ABinds~340 nM wikipedia.org
Alpha-1 AdrenergicAntagonistData available wikipedia.orgmarquette.edu
Alpha-2 AdrenergicBindsData available wikipedia.orgmarquette.edu

Influence on Synaptic Transmission and Neuronal Excitability

Through its modulation of ion channels, this compound significantly influences synaptic transmission and neuronal excitability. The process of synaptic transmission involves the release of neurotransmitters from a presynaptic neuron to a postsynaptic cell, a process heavily dependent on ion fluxes. mhmedical.com

L-THP has been shown to inhibit neuronal excitability in primary neuronal cultures, an effect likely stemming from its combined actions on dopamine and GABA receptors. oup.com In rat DRG neurons, l-THP alters membrane excitability in response to acidic stimuli by inhibiting ASIC function, which leads to a significant decrease in the number of action potentials and the amplitude of depolarization caused by a drop in extracellular pH. nih.gov The regulation of synaptic transmission is also critically dependent on calcium. nih.gov By blocking L-type calcium channels, l-THP can directly interfere with the calcium influx required for sustained neurotransmitter release. wikipedia.orgnih.gov The dysregulation of synaptic transmission is linked to numerous brain disorders. nih.gov The potential of this compound to influence synaptic transmission makes it a compound of interest in neuropharmacology. biosynth.com

Intracellular Signaling Pathway Perturbations

Regulation of Kinase and Phosphatase Activities

This compound has been demonstrated to regulate the activity of several protein kinases and, potentially, phosphatases, which are key components of intracellular signaling cascades.

A significant body of research points to the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which is part of the mitogen-activated protein kinase (MAPK) cascade. L-THP has been found to inhibit the ERK/NF-κB signaling pathway, which in turn attenuates hepatocyte apoptosis and autophagy in models of liver injury. nih.govmednexus.org It also prevents the enhanced phosphorylation of ERK and cAMP response element-binding protein (CREB) associated with the rewarding effects of drugs like fentanyl and methamphetamine in various brain regions, including the hippocampus, nucleus accumbens (NAc), and prefrontal cortex. researchgate.netresearchgate.netnih.gov This suggests that l-THP's therapeutic potential in addiction may be related to its suppression of ERK and CREB phosphorylation. researchgate.net

In models of neuroinflammation, THP has been shown to suppress the expression of phosphorylated MAPKs. researchgate.net Specifically, it may ameliorate neuropathic pain by inhibiting the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis. nih.gov

Regarding phosphatases, which counteract the action of kinases, studies on THP-1 cells have shown that phosphatase activity decreases during macrophage differentiation. mdpi.com While direct modulation by this compound on specific phosphatases is less characterized, its influence on phosphorylation-dependent pathways like ERK/NF-κB implies a potential indirect effect on phosphatase activity. nih.gov For instance, acid phosphatase (AcP) activity is considered a marker for macrophage activation, a process influenced by inflammatory mediators that l-THP can regulate. scirp.org

Cellular Response Mechanisms in Preclinical Models

Preclinical studies using various cellular and animal models have elucidated several cellular response mechanisms to this compound, primarily focusing on its anti-inflammatory and apoptotic effects.

In models of neuroinflammation, THP attenuates the inflammatory response. researchgate.netnih.gov It decreases the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). oup.comnih.gov This anti-inflammatory action is often mediated by the suppression of the NF-κB signaling pathway. oup.comnih.govresearchgate.net In a spared nerve injury model of neuropathic pain, THP decreased mechanical hyperalgesia and cold allodynia and noticeably altered the expression of MAPK-related proteins. researchgate.net

This compound also demonstrates the ability to induce apoptosis (programmed cell death) in certain cell types. In a rat model of inflammatory pain, THP was found to promote the apoptosis of glial cells (astrocytes and microglia). nih.govnih.gov This action, coupled with the inhibition of glial cell activation, contributes to its analgesic effects. nih.govnih.gov Furthermore, l-THP has been shown to induce p53-independent apoptosis in leukemia cells by down-regulating the X-linked inhibitor of apoptosis protein (XIAP). researchgate.net It can also protect against ketamine-induced injury through anti-apoptotic mechanisms, such as inhibiting caspase-3 and caspase-9 activation and cytochrome c expression. spandidos-publications.com However, in some contexts, it can cause apoptosis in normal cells, such as hepatocytes, by influencing the Ras/Raf/MEK/ERK pathway. dicp.ac.cn

Summary of Cellular Responses to this compound (l-THP) in Preclinical Models

Preclinical ModelCellular ResponseKey Molecular Target/PathwayReference
Hepatic Ischemia/Reperfusion (mice)Alleviated hepatocyte injury, apoptosis, and autophagy; reduced proinflammatory cytokines (IL-6, TNF-α).Inhibition of ERK/NF-κB pathway. nih.gov
Neuropathic Pain (mice)Attenuation of neuroinflammation; decreased mechanical hyperalgesia and cold allodynia.Inhibition of p38MAPK/NF-κB/iNOS signaling pathways. researchgate.netnih.gov
Inflammatory Pain (rats)Inhibition of glial cell activation; promotion of glial cell apoptosis; reduced TNF-α and IL-1β.Inhibition of NF-κB; promotion of apoptosis in astrocytes and microglia. nih.govnih.gov
Leukemia Cells (in vitro)Induction of p53-independent apoptosis.Down-regulation of XIAP protein. researchgate.net
Fentanyl-induced Reward (mice)Suppression of rewarding properties.Inhibition of ERK and CREB phosphorylation in hippocampus, NAc, and PFC. researchgate.netnih.gov
Ketamine-induced Injury (mice)Protection against learning/memory impairment; anti-oxidative, anti-inflammatory, and anti-apoptotic effects.Suppression of NF-κB, caspase-3, caspase-9, and cytochrome c. spandidos-publications.com

Anti-inflammatory Mechanisms in Cultured Cell Lines

This compound has demonstrated significant anti-inflammatory properties in various cultured cell line models. ijpsjournal.com These effects are primarily attributed to its ability to modulate the production of key signaling molecules involved in the inflammatory cascade.

Cytokine Production Modulation

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. This compound has been shown to modulate the production of several pro-inflammatory cytokines.

In studies using lipopolysaccharide (LPS)-stimulated human THP-1 cells, a human monocytic cell line used in inflammation research, tetrahydropalmatine has been observed to inhibit the production of pro-inflammatory mediators. ebi.ac.uk Furthermore, research suggests that l-THP can decrease the activity of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), potentially through the suppression of NF-κB expression. oup.com In the context of allergic asthma models, Rotundin/L-THP has been found to lower the levels of Th2-associated cytokines, including IL-4, IL-5, and IL-13, which are key drivers of airway inflammation. ijpsjournal.com

Cell LineStimulantCytokine(s) ModulatedObserved Effect
Human THP-1 cellsLipopolysaccharide (LPS)Pro-inflammatory mediatorsInhibition of production ebi.ac.uk
Not specifiedNot specifiedTumor Necrosis Factor-α (TNF-α)Decreased activity oup.com
Not specifiedNot specifiedInterleukin-6 (IL-6)Decreased activity oup.com
Allergic asthma modelsNot specifiedInterleukin-4 (IL-4)Lowered levels ijpsjournal.com
Allergic asthma modelsNot specifiedInterleukin-5 (IL-5)Lowered levels ijpsjournal.com
Allergic asthma modelsNot specifiedInterleukin-13 (IL-13)Lowered levels ijpsjournal.com
Regulation of Inflammatory Mediators

Beyond cytokines, this compound also influences other key mediators of inflammation. It has been shown to suppress the expression of adhesion molecules, such as ICAM-1 and E-selectin, in human umbilical vein endothelium cells (HUVEC) stimulated with LPS. clinicaltrials.gov This suggests that this compound can interfere with the recruitment of immune cells to sites of inflammation.

Furthermore, this compound has been found to inhibit the NF-κB and MAPK signaling pathways. ijpsjournal.com These pathways are critical downstream effectors of many pro-inflammatory stimuli and their inhibition by this compound leads to a reduction in the production of various inflammatory mediators. ijpsjournal.com In murine macrophage-like RAW 264.7 cells, various plant extracts have been shown to attenuate the production of nitric oxide (NO), a key inflammatory mediator, when stimulated by LPS. mdpi.com While not directly on this compound, this highlights a common mechanism of anti-inflammatory action in this cell line.

Neuroprotective Effects in In Vitro Neuronal Models

This compound has demonstrated neuroprotective properties in various in vitro models of neuronal damage. nih.gov These effects are mediated through multiple mechanisms, including the inhibition of apoptosis, reduction of oxidative stress, and regulation of autophagy. nih.govmdpi.com

Studies have shown that tetrahydropalmatine can protect neurons from apoptosis induced by cerebral ischemia-reperfusion injury. nih.gov It has been observed to decrease neuronal apoptosis by reducing the expression of c-Abl and caspase-2. nih.gov In models of Japanese encephalitis virus infection, tetrahydropalmatine treatment led to a decrease in neuronal apoptosis and levels of reactive oxygen species. nih.gov

Furthermore, tetrahydropalmatine has been found to play an antioxidant role by increasing the levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), while reducing the level of malondialdehyde (MDA), thereby protecting nerve cells from oxidative stress. mdpi.com It can also regulate autophagy, a cellular process for degrading and recycling cellular components. In the context of ischemia-reperfusion injury, tetrahydropalmatine was found to reactivate the PI3K/AKT/mTOR pathway, which in turn reduces the level of autophagy. mdpi.com

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases and neuroprotective effects. nih.govarvojournals.org Studies on other compounds, such as Danshensu, have shown neuroprotective effects in SH-SY5Y cells by repressing reactive oxygen species (ROS) generation. nih.gov Similarly, rutin (B1680289) hydrate has been shown to protect against scopolamine-induced deficits in rat models by modulating pathways involving BDNF, TrkB, ERK, CREB, and Bcl2. mdpi.com These studies on other neuroprotective agents in relevant in vitro models provide a comparative context for the mechanisms of this compound.

Antiproliferative Mechanisms in Cancer Cell Lines (focus on molecular pathways)

This compound has been investigated for its potential anticancer effects and has been shown to induce antiproliferative and pro-apoptotic effects in various cancer cell lines. researchgate.netjbuon.com The underlying molecular mechanisms involve the modulation of key signaling pathways that control cell cycle progression and apoptosis.

In p53 deficient EU-4 leukemia cells, l-THP was found to cause p53-independent apoptosis. researchgate.netnih.gov This was mediated by the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). researchgate.netnih.gov The study showed that l-THP treatment led to a decrease in XIAP protein levels in a dose- and time-dependent manner by inhibiting the expression of MDM2 and involving a proteasome-dependent pathway. researchgate.netnih.gov This downregulation of XIAP resulted in the activation of caspases and subsequent apoptosis. researchgate.netnih.gov

In estrogen receptor alpha (ERα) positive breast cancer cells, such as MCF-7 and T47D, l-THP was found to significantly suppress cell proliferation by inducing cell cycle arrest at the G0/G1 phase, rather than by inducing apoptosis. semanticscholar.org This cell cycle arrest was associated with an increased expression of p27 and decreased expression of CDK4, Cyclin D1, Rb, and p-Rb. semanticscholar.org The study also demonstrated that l-THP downregulated ERα protein expression by increasing its ubiquitination. semanticscholar.org

Furthermore, in a cisplatin-resistant ovarian cancer cell line (A2780/DDP), l-THP was shown to increase the sensitivity of the cancer cells to cisplatin (B142131). jbuon.com This effect was mediated through the modulation of the miR-93/PTEN/AKT pathway. jbuon.com L-THP suppressed the expression of miR-93, which in turn increased the levels of the tumor suppressor PTEN, leading to the inhibition of the pro-survival AKT pathway. jbuon.com

Cell LineCancer TypeMolecular Pathway(s) AffectedOutcome
EU-4Leukemia (p53 deficient)Downregulation of XIAP via MDM2 inhibition and proteasome-dependent pathwayp53-independent apoptosis researchgate.netnih.gov
MCF-7, T47DBreast Cancer (ERα positive)Upregulation of p27; Downregulation of CDK4, Cyclin D1, Rb, p-Rb; Downregulation of ERα via ubiquitinationG0/G1 cell cycle arrest semanticscholar.org
A2780/DDPOvarian Cancer (cisplatin-resistant)Modulation of miR-93/PTEN/AKT pathwayIncreased sensitivity to cisplatin jbuon.com

Preclinical Mechanistic Investigations of Rotundin Hydrate in Animal Models

Pharmacokinetic Profiles in Non-human Systems

The therapeutic efficacy of a compound is intrinsically linked to its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and elimination (ADME). Studies in animal models have been crucial in characterizing these aspects for rotundin hydrate (B1144303).

Absorption and Distribution Dynamics in Animal Models

Following oral administration in rats, rotundin hydrate (l-THP) is absorbed relatively quickly. marquette.edu Studies have shown that the compound is readily absorbed from the gastrointestinal tract, with plasma concentrations peaking within the first hour. marquette.edujst.go.jp The absorption is followed by rapid distribution throughout the body. nih.gov

Investigations into the tissue distribution in rats have revealed that this compound and its metabolites are widely disseminated. jst.go.jpfrontiersin.org The compound readily crosses the blood-brain barrier, a critical factor for its neuropharmacological effects. marquette.edupatsnap.com The highest concentrations are often found in the liver, a primary site of metabolism. nih.gov

Below is an interactive table summarizing key pharmacokinetic parameters of l-tetrahydropalmatine in animal models.

ParameterValue (in Rats)Reference
Time to Peak Plasma Concentration (Tmax)~1 hour marquette.edu
Elimination Half-life (t1/2)~5 hours marquette.edu
BioavailabilityLow researchgate.net
Volume of Distribution (Vd/F)133.30 ± 30.78 L ebi.ac.uknih.gov

Metabolic Pathways and Metabolite Characterization

In vitro studies using rat intestinal flora have identified demethylation as the principal metabolic reaction for tetrahydropalmatine (B600727). mdpi.com Two primary metabolites were detected, formed through the loss of one or two methyl groups. mdpi.com

Elimination Kinetics

Elimination of this compound and its metabolites occurs through both renal and fecal routes. marquette.edunih.gov However, studies have shown that non-renal clearance is the predominant pathway for elimination. jst.go.jp The elimination half-life in rats is approximately 5 hours. marquette.edu In one study, the elimination half-life (t1/2β) was observed to be 11.42 ± 2.43 hours, indicating a relatively slow elimination process. ebi.ac.uknih.gov The slow elimination contributes to the sustained effects of the compound.

Mechanistic Exploration of Neuropharmacological Activities

This compound exhibits a range of neuropharmacological effects, including analgesia, anxiolysis, and sedation. Mechanistic studies in animal models have begun to unravel the complex interactions with various neurotransmitter systems that underpin these actions.

Analgesic Mechanism Investigations (non-opioid pathway focus)

A key characteristic of this compound's analgesic effect is that it operates independently of the opioid system. nih.gov Its pain-relieving properties are not reversed by opioid antagonists like naloxone. nih.gov Instead, the primary mechanism is believed to be its antagonism of dopamine (B1211576) receptors, specifically the D1 and D2 receptors. patsnap.compatsnap.comnih.gov By blocking these receptors, l-THP modulates dopaminergic pathways involved in pain perception. patsnap.com

Further research suggests that l-THP's interaction with other neurotransmitter systems, such as the serotonin (B10506) and norepinephrine (B1679862) systems, also contributes to its analgesic effects. patsnap.compatsnap.com It has been shown to have an affinity for 5-HT1A serotonin receptors. marquette.edupatsnap.com

Anxiolytic and Sedative Action Mechanisms

The anxiolytic and sedative effects of this compound are also primarily attributed to its influence on the central nervous system. patsnap.com The sedative effect is thought to stem from the blockade of dopaminergic neurons in the brain. wikipedia.org By acting as an antagonist at dopamine D1 and D2 receptors, l-THP reduces dopamine-mediated neuronal activity, leading to a calming effect. patsnap.compatsnap.com

In addition to its dopaminergic antagonism, this compound has been reported to interact with GABA-A receptors, facilitating the binding of the inhibitory neurotransmitter GABA through positive allosteric modulation. wikipedia.orgnih.gov This enhancement of GABAergic transmission contributes to its sedative and anxiolytic properties. The compound's ability to modulate serotonin receptors, particularly 5-HT1A, may also play a role in its anxiolytic effects. wikipedia.orgpatsnap.com

Influence on Behavioral Sensitization Models

Behavioral sensitization is a phenomenon where repeated, intermittent exposure to a stimulus, such as a drug of abuse, leads to a progressively enhanced behavioral response. This process is considered a neural basis for addiction and certain psychiatric conditions. Preclinical studies have explored the potential of this compound to interfere with this process.

In animal models, this compound has been shown to attenuate the development and expression of behavioral sensitization to psychostimulants like amphetamine and opioids like oxycodone. frontiersin.orgresearchgate.net For instance, in mice, l-THP was found to antagonize the hyperactivity induced by oxycodone and inhibit the development of locomotor sensitization to the opioid. researchgate.net The underlying mechanism is thought to involve the modulation of dopamine receptors, as this compound exhibits antagonist activity at these sites. marquette.edu By interfering with the neuroplastic changes in the brain's reward pathways, particularly the mesolimbic dopamine system, this compound may disrupt the long-term adaptations responsible for heightened drug-seeking behaviors. frontiersin.org

Elucidation of Anti-inflammatory Actions in Animal Models

This compound possesses notable anti-inflammatory properties, which have been characterized through various animal model studies. Its mode of action is multifaceted, targeting key cellular and molecular aspects of the inflammatory cascade.

A crucial event in inflammation is the migration of leukocytes from blood vessels to the site of injury. This compound has been demonstrated to impede this process. ahajournals.org In a rat model of myocardial ischemia-reperfusion, treatment with l-THP significantly reduced the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in both plasma and heart tissue. plos.orgresearchgate.net This reduction in MPO activity serves as an index of decreased neutrophil accumulation in the heart, indicating an inhibitory effect on leukocyte infiltration. plos.orgresearchgate.net The mechanism may involve the suppression of vascular cell adhesion molecule expression, which is essential for leukocytes to adhere to the endothelium before migrating into tissues. plos.orgresearchgate.net By curbing the influx of these immune cells, this compound helps to limit tissue damage at the site of inflammation. plos.orgresearchgate.netfrontiersin.org

This compound has been shown to effectively suppress the production of key pro-inflammatory molecules. In various animal models of inflammation, including those induced by complete Freund's adjuvant (CFA) and lipopolysaccharide (LPS), administration of this compound led to a significant reduction in the levels of major pro-inflammatory cytokines. ajol.inforesearchgate.netnih.govnih.gov

Specifically, it has been observed to decrease the concentrations of:

Tumor Necrosis Factor-alpha (TNF-α) plos.orgajol.infonih.govnih.gov

Interleukin-1beta (IL-1β) ajol.infonih.gov

Interleukin-6 (IL-6) ajol.infonih.gov

This broad suppression of inflammatory cytokines is a key component of its anti-inflammatory profile. researchgate.netnih.gov For example, in rats with spinal cord injury, treatment with tetrahydropalmatine (THP) significantly reduced the elevated levels of TNF-α, IL-1β, and IL-6 in the spinal cord tissue. ajol.info Similarly, in a mouse model of autoimmune hepatitis, l-THP decreased the release of IL-6 and TNF-α. nih.gov

Table 1: Effect of this compound (l-THP/THP) on Pro-inflammatory Cytokines in Animal Models

Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a powerful inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway. invivogen.comfrontiersin.org this compound has been found to interfere with this pathway. researchgate.net The activation of TLR4 typically leads to a cascade involving adaptor proteins like MyD88 and TRAF6, culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). frontiersin.orgpnas.org NF-κB is a master regulator of genes encoding pro-inflammatory cytokines. pnas.org Studies suggest that this compound can down-regulate the expression of TLR4 and its downstream signaling molecules, thereby inhibiting the activation of NF-κB. researchgate.netresearchgate.net This action prevents the transcription of a host of inflammatory genes, providing a specific mechanism for its potent anti-inflammatory effects in models of bacterial-induced inflammation. researchgate.netresearchgate.net

Suppression of Pro-inflammatory Cytokines and Mediators

Cardiovascular System Mechanistic Studies (non-clinical)

Non-clinical research has highlighted the protective effects of this compound on the cardiovascular system, particularly in the context of ischemia-reperfusion injury.

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. jpccr.eumdpi.comnih.gov This injury is driven by mechanisms like oxidative stress, inflammation, and apoptosis. nih.govanatoljcardiol.com

Myocardial I/R Injury: In animal models of heart attack, l-THP has demonstrated significant cardioprotective effects. plos.orgresearchgate.netorganscigroup.com It reduces the size of the infarcted area and improves heart function. plos.orgworldscientific.com Mechanistically, l-THP activates the pro-survival PI3K/Akt signaling pathway. plos.orgresearchgate.netnih.gov This activation leads to increased phosphorylation of endothelial nitric oxide synthase (eNOS), which can help protect the heart, while simultaneously decreasing the expression of the detrimental inducible nitric oxide synthase (iNOS). plos.orgresearchgate.net Furthermore, l-THP mitigates oxidative stress and reduces cardiomyocyte apoptosis by balancing pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. organscigroup.comworldscientific.com

Cerebral I/R Injury: this compound also confers neuroprotection in models of ischemic stroke. frontiersin.orgnih.gov Pretreatment with l-THP has been shown to reduce infarct volume and improve neurological outcomes in rats. nih.gov A key mechanism is the inhibition of neuronal apoptosis (programmed cell death). frontiersin.orgnih.gov L-THP achieves this by modulating apoptosis-related proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov It is also suggested that l-THP can attenuate blood-brain barrier (BBB) injury in cerebral ischemic animals, further contributing to its neuroprotective role. frontiersin.org

Table 2: Mechanistic Effects of this compound in Ischemia/Reperfusion Injury Models

Modulation of Vascular Tone and Function (mechanistic insights)

Studies on isolated rat aortic rings have shown that l-THP can induce relaxation in vessels pre-constricted with substances like phenylephrine (B352888), KCl, and U46619. frontiersin.org The vasorelaxant effect of l-THP is attributed to both endothelium-dependent and endothelium-independent mechanisms. frontiersin.org

Endothelium-Dependent Mechanisms

A key mechanism in l-THP-induced vasorelaxation involves the vascular endothelium, the inner cellular lining of blood vessels. The endothelium releases several factors that regulate vascular tone, most notably nitric oxide (NO). Research indicates that the vasorelaxant effect of l-THP is partially dependent on the integrity of the endothelium. frontiersin.org

The primary endothelium-dependent pathway modulated by l-THP is the Phosphatidylinositol 3-Kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling cascade. frontiersin.orgplos.org L-THP has been shown to activate this pathway, leading to the phosphorylation and activation of eNOS. plos.orgresearchgate.net Activated eNOS synthesizes NO from its substrate, L-arginine. frontiersin.org NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation. frontiersin.orgnih.gov

The involvement of this pathway was confirmed in studies where the vasorelaxant effect of l-THP was significantly weakened by the presence of inhibitors of eNOS (L-NAME), PI3K (wortmannin), Akt (Akt inhibitor IV), and guanylate cyclase. frontiersin.org Furthermore, the inhibitory effect of L-NAME could be reversed by the addition of L-arginine, confirming the critical role of the eNOS substrate in l-THP's action. frontiersin.org L-THP has also been observed to directly stimulate the production of intracellular NO in human umbilical vein endothelial cells. frontiersin.org

Table 1: Effect of Inhibitors on l-Tetrahydropalmatine (l-THP)-Induced Endothelium-Dependent Vasorelaxation in Rat Aorta

Inhibitor Target Effect on l-THP-Induced Vasorelaxation Reference
L-NAME Endothelial Nitric Oxide Synthase (eNOS) Attenuated relaxation frontiersin.org
Wortmannin Phosphatidylinositol 3-Kinase (PI3K) Attenuated relaxation frontiersin.org
Akt inhibitor IV Akt/Protein Kinase B Attenuated relaxation frontiersin.org
Guanylate Cyclase Inhibitors Soluble Guanylate Cyclase (sGC) Attenuated relaxation frontiersin.org

Endothelium-Independent Mechanisms

In addition to its effects on the endothelium, l-THP also acts directly on vascular smooth muscle cells (VSMCs) to promote relaxation. This endothelium-independent vasorelaxation is primarily achieved through the modulation of ion channels, specifically calcium (Ca²⁺) and potassium (K⁺) channels. frontiersin.org

L-THP has been found to inhibit calcium influx into VSMCs. frontiersin.org In experiments conducted in a Ca²⁺-free environment, l-THP was shown to reduce the vascular contraction induced by the subsequent addition of Ca²⁺. frontiersin.org It also attenuated contractions induced by KCl and phenylephrine and directly reduced Ca²⁺ influx in cultured rat VSMCs that were stressed by KCl. frontiersin.org This suggests that l-THP acts as a calcium channel blocker. frontiersin.orgnih.govpharmacompass.com Furthermore, l-THP appears to inhibit intracellular Ca²⁺ release by blocking Ryanodine (Ryr) or inositol (B14025) trisphosphate (IP3) receptors. frontiersin.org

The modulation of K⁺ channels also plays a role in the vasorelaxant effects of l-THP. Blockers of voltage-dependent K⁺ (Kv) channels (4-aminopyridine), ATP-sensitive K⁺ (KATP) channels (glibenclamide), and inward-rectifying K⁺ (Kir) channels (BaCl₂) all attenuated the vasorelaxation induced by l-THP. frontiersin.org The opening of K⁺ channels leads to hyperpolarization of the VSMC membrane, which in turn closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺ concentration, and causes vasorelaxation.

Table 2: Effect of Ion Channel Blockers on l-Tetrahydropalmatine (l-THP)-Induced Endothelium-Independent Vasorelaxation in Rat Aorta

Blocker Target Ion Channel Effect on l-THP-Induced Vasorelaxation Reference
4-aminopyridine Voltage-dependent K⁺ (Kv) channels Attenuated relaxation frontiersin.org
Glibenclamide ATP-sensitive K⁺ (KATP) channels Attenuated relaxation frontiersin.org

Advanced Analytical Methodologies in Rotundin Hydrate Research

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for investigating the molecular interactions of Rotundin hydrate (B1144303). These techniques allow for the detailed analysis of how the compound binds to target proteins and the subsequent conformational changes that may occur, providing a window into its pharmacological activity. nih.govspringernature.com

Ligand-Protein Interaction Analysis (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a powerful tool for studying the binding of ligands, such as Rotundin hydrate, to proteins. nih.govnih.gov This technique often relies on the intrinsic fluorescence of aromatic amino acids within a protein, like tryptophan and tyrosine, which can be quenched or enhanced upon the binding of a ligand. researchgate.netmdpi.com The change in fluorescence intensity provides information about the binding affinity and stoichiometry of the interaction. nih.govarxiv.orgsioc-journal.cn

In studies involving serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), fluorescence quenching experiments can determine the binding constants and the number of binding sites for a ligand. sioc-journal.cnmdpi.com For example, when a ligand binds to albumin, it can cause a static or dynamic quenching of the tryptophan fluorescence. By analyzing the quenching data using the Stern-Volmer equation, researchers can calculate the binding affinity. nih.govsioc-journal.cn The interaction of various flavonoids with BSA has been studied this way, revealing binding affinities in a specific order for different compounds. nih.gov Although direct studies on this compound's interaction with serum albumin using this method are not detailed in the provided results, this established methodology is highly applicable for such investigations.

Table 1: Parameters from Fluorescence Quenching Studies of Ligand-Protein Interactions This table is illustrative of the types of data obtained from fluorescence spectroscopy and is based on studies of similar compounds.

Ligand Protein Binding Constant (K a ) [M -1 ] Number of Binding Sites (n) Quenching Mechanism
Quercetin BSA High ~1 Static
Rutin (B1680289) BSA Moderate ~1 Static
Catechin BSA Low ~1 Static

Data based on findings from similar flavonoid-protein interaction studies. nih.gov

Conformational Changes Assessment (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a key technique for assessing changes in the secondary and tertiary structure of proteins upon ligand binding. creative-proteomics.comlibretexts.org This method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, including proteins. creative-proteomics.comchemrxiv.org Any alteration in the protein's conformation, such as a change in the proportion of α-helices, β-sheets, or random coils, will result in a change in the CD spectrum. creative-proteomics.commdpi.com

By comparing the CD spectrum of a protein in the absence and presence of this compound, researchers can determine if the binding of the molecule induces conformational changes. libretexts.orgnih.gov For instance, studies on the interaction of other small molecules with serum albumins have shown that binding can lead to changes in the albumin's conformation, which are detectable by CD spectroscopy. mdpi.com This information is crucial for understanding the functional consequences of the ligand-protein interaction. Time-resolved CD spectroscopy can further provide insights into the dynamics of these conformational changes. chemrxiv.org

Chromatographic Methods for Quantitative Analysis in Research Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites in various biological and research matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the quantitative analysis of chemical compounds. jasco-global.com In the context of this compound research, HPLC with UV detection is frequently used to determine the purity of the compound and to quantify its concentration in different samples. nih.gov The method involves separating the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. rjptonline.org

A validated HPLC method for quantifying various herbal components has been developed using Rotundin as an internal standard, demonstrating the compound's utility in chromatographic analysis. nih.gov The method showed excellent linearity, precision, and accuracy, making it suitable for reliable quantification. nih.gov Such methods are crucial for quality control and for pharmacokinetic studies that require precise measurement of the compound's concentration over time.

Table 2: Validation Parameters for a Representative HPLC Method This table presents typical validation data for an HPLC method used in the quantification of various compounds, with Rotundin serving as an internal standard.

Analyte Linearity (r) Lower Limit of Quantification (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (Bias %)
Berberine (B55584) hydrochloride >0.99 0.09 <10 <10 -6.91 to 4.33
Quercetin >0.99 0.09 <10 <10 -6.91 to 4.33
Kaempferol >0.99 0.09 <10 <10 -6.91 to 4.33
Baicalein >0.99 0.09 <10 <10 -6.91 to 4.33
Baicalin >0.99 0.18 <10 <10 -6.91 to 4.33

Data adapted from a study where Rotundin was used as an internal standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for metabolite profiling. nih.govillinois.edu This technique allows for the identification and semi-quantitative analysis of a wide range of metabolites in biological samples, such as serum or tissue extracts. nih.govmdpi.com

In the context of this compound research, LC-MS can be used to identify the products of its metabolism in vivo or in vitro. Untargeted metabolomics approaches using high-resolution mass spectrometry can screen for a broad spectrum of potential metabolites. illinois.edu Targeted approaches, on the other hand, can be developed for the precise quantification of known metabolites. nih.govbiorxiv.org This information is vital for understanding the compound's metabolic fate and identifying any active or inactive metabolites.

Electrophysiological Recordings for Ion Channel Activity

Electrophysiological recordings are used to directly measure the electrical activity of cells and the function of ion channels, which are crucial for neuronal signaling. frontiersin.orgfrontiersin.org Rotundin, also known as l-tetrahydropalmatine (l-THP), has been shown to interact with various neurotransmitter systems, and electrophysiological studies are key to understanding these effects at a cellular level. biosynth.comtandfonline.com

Research has demonstrated that l-THP acts as an antagonist at dopamine (B1211576) D1, D2, and D3 receptors. researchgate.netacs.org Electrophysiological studies have confirmed its action as a dopaminergic antagonist. nih.gov For instance, in vivo voltammetric measurements have shown that l-THP increases the extracellular concentration of dopamine and its metabolite DOPAC in the rat striatum. nih.gov It also enhances the effects of electrical stimulation of the nigrostriatal pathway, consistent with the blockade of both presynaptic and postsynaptic dopamine receptors. nih.gov

Furthermore, Rotundin's effects are not limited to the dopamine system. It is known to interact with opioid receptors, which are G-protein-coupled receptors that modulate neuronal excitability. adf.org.aunih.govmdpi.com The activation of these receptors can lead to the hyperpolarization of cell membranes. nih.gov While direct electrophysiological data on this compound's effect on specific ion channels like those for sodium, potassium, or calcium are not extensively detailed in the provided search results, its known interactions with dopamine and opioid receptors strongly suggest an influence on ion channel activity, a key area for future investigation. duke.edunih.gov Studies have shown that l-THP can inhibit the release of dopamine in the amygdala, which in turn can prevent seizures, indicating a modulation of neuronal excitability. tandfonline.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
l-tetrahydropalmatine (l-THP)
Dopamine
3,4-Dihydroxyphenylacetic Acid (DOPAC)
Apomorphine
Tryptophan
Tyrosine
Bovine Serum Albumin (BSA)
Human Serum Albumin (HSA)
Quercetin
Rutin
Catechin
Epicatechin
Berberine hydrochloride
Kaempferol
Isorhamnetin
Baicalein
Baicalin
Acetonitrile
Phosphoric acid
Triethylamine (B128534)
Sodium
Potassium
Calcium

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique in pharmacological research, providing a robust and sensitive method for quantifying the interaction between a ligand, such as this compound (levo-tetrahydropalmatine, l-THP), and its target receptors. giffordbioscience.comoncodesign-services.com These assays are considered a gold standard for determining the binding affinity of a compound. giffordbioscience.com The core principle involves using a radioactively labeled compound (the radioligand) that binds to a specific receptor. uah.esnih.gov In competitive binding assays, various concentrations of an unlabeled test compound, like l-THP, are introduced to measure their ability to displace the radioligand from the receptor. giffordbioscience.comoncodesign-services.com This allows for the calculation of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which indicates the compound's binding affinity. giffordbioscience.com

Research utilizing radioligand binding assays has been crucial in elucidating the complex neuropharmacological profile of this compound. Studies reveal that l-THP does not bind to a single receptor but rather interacts with multiple receptor systems, primarily within the dopaminergic, serotonergic, and noradrenergic networks. nih.gov

Detailed Research Findings

Comprehensive screening studies have demonstrated that this compound has a significant binding affinity for several key neurotransmitter receptors. In a broad panel screening assay, a 10 μM concentration of l-THP caused 50% or greater inhibition of radioligand binding to dopamine D1, D2, and D3 receptors; serotonin (B10506) 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7 receptors; and α1A- and α2A-adrenergic receptors. nih.gov Notably, the same screening revealed no significant binding activity for opioid or muscarinic receptors, a finding corroborated by other studies which state its analgesic mechanism is unrelated to opioid receptors. nih.govchemicalbook.com

The specific binding affinities of this compound for various receptors have been quantified in several studies, as detailed in the table below.

Receptor Binding Affinity of this compound (l-THP)

Receptor TargetAffinity Value (Ki)Affinity Value (IC50)Reference
Dopamine D1~124 nM wikipedia.orgacs.org
Dopamine D2~388 nM1.32 µM wikipedia.orgacs.orgjst.go.jp
Dopamine D3~1420 nM (1.4 µM) acs.orgmarquette.edu
Serotonin 5-HT1A~340 nM~370 nM wikipedia.orgmarquette.edu

These binding assays often utilize specific radioligands to label the target receptors. For instance, studies investigating dopamine D2 receptor binding have employed [³H]spiperone. jst.go.jpresearchgate.net Similarly, the interaction with the GABAA receptor has been explored using the radioligand [³H]-flunitrazepam. researchgate.net The pharmacological profile of l-THP indicates it functions as an antagonist at dopamine D1 and D2 receptors. wikipedia.orgnih.gov Its multi-receptor activity, particularly its simultaneous interaction with dopamine and serotonin receptors, is a unique characteristic that underpins its therapeutic potential. nih.govmarquette.edu

Radioligands Used in Receptor Binding Studies

RadioligandReceptor TargetReference
[³H]spiperoneDopamine D2-like receptors jst.go.jpresearchgate.net
[³H]-flunitrazepamGABA-A receptor (BZ-site) researchgate.net
[³H]-SCH 23390Dopamine D1-like receptors acs.org
[³H]-racloprideDopamine D2-like receptors acs.org
[³H]-DAMGOMu (μ) opioid receptor nih.gov

Computational and Theoretical Studies of Rotundin Hydrate

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as L-tetrahydropalmatine, to a macromolecular target, typically a protein. By simulating the interaction between L-THP and various biological targets, researchers can identify potential mechanisms of action and explain its diverse pharmacological effects.

Studies have employed molecular docking to investigate the interaction of L-THP with a range of protein targets. These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger and more stable interaction.

One significant area of investigation has been the interaction of L-THP with dopamine (B1211576) receptors . As an antagonist at D1 and D2 receptors, L-THP's binding has been computationally modeled. wikipedia.org For instance, studies have shown that L-THP exhibits modest affinity for both D1 and D2 receptors, with Ki values of approximately 124 nM and 388 nM, respectively. wikipedia.orgnih.gov Molecular docking simulations corroborate these findings, predicting favorable binding energies and identifying key amino acid residues within the receptor's binding pocket that interact with the L-THP molecule. nih.gov These interactions are crucial for its antagonistic activity. nih.gov

Another important target identified through molecular docking is the estrogen receptor alpha (ERα) , which is implicated in certain types of breast cancer. arxiv.orgnih.gov A study demonstrated that L-THP could bind to ERα with a significant binding energy of -7.509 kcal/mol. arxiv.orgnih.gov The simulation revealed the formation of a hydrogen bond between L-THP and the amino acid residue VAL-534 of ERα, alongside multiple van der Waals interactions with other residues such as PRO-535, LEU-384, and ALA-350, which collectively stabilize the complex. arxiv.orgnih.gov

Furthermore, the anti-inflammatory and potential anti-cancer activities of L-THP have been explored through docking simulations with various relevant proteins. nih.gov In one study, L-THP was docked against several key proteins involved in cancer pathways, including Jun proto-oncogene (JUN), tumor protein p53 (TP53), vascular endothelial growth factor (VEGFA), and AKT1 serine/threonine kinase 1 (AKT1). nih.gov The results indicated that L-THP could form stable complexes with these targets, suggesting a multi-targeted mechanism for its potential anti-cancer effects. nih.gov Similarly, its analgesic effects in neuropathic pain have been linked to its ability to directly bind to the Clec7a protein, an interaction validated by molecular docking. nih.gov

The interaction with GABAa receptors is another facet of L-THP's activity profile. wikipedia.org As a positive allosteric modulator, its binding to a site distinct from the GABA binding site can enhance the receptor's function. mdpi.comebi.ac.uk Docking studies help to visualize how L-THP fits into the allosteric pocket and interacts with residues to induce a conformational change in the receptor. researchgate.netrsc.org

The table below summarizes key findings from molecular docking studies of L-tetrahydropalmatine with various biological targets.

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Activity
Estrogen Receptor α (ERα)5FQT-7.509VAL-534, PRO-535, LEU-384, ALA-350, ASP-351Inhibition of ERα+ breast cancer cells
Dopamine D2 Receptor (D2R)--8.7 (for related l-TU)-Antagonism
Dopamine D1 Receptor (D1R)---Antagonism
Jun proto-oncogene (JUN)---Potential Anti-cancer
Tumor protein p53 (TP53)---Potential Anti-cancer
AKT1 serine/threonine kinase 1 (AKT1)---Potential Anti-cancer
Clec7a---Analgesia in neuropathic pain

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This computational method simulates the movements and interactions of atoms and molecules, providing insights into the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the role of solvent molecules. nih.govnih.gov

For Rotundin hydrate (B1144303) (L-THP), MD simulations have been used to validate the stability of docked poses and to explore the dynamics of its interaction with targets. A prime example is the study of the L-THP complex with estrogen receptor alpha (ERα). nih.govresearchgate.net After docking L-THP into the binding site of ERα, a 100-nanosecond MD simulation was performed. nih.gov The stability of the complex was assessed by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. The results showed that the RMSD of both ERα and L-THP reached a plateau, indicating that the complex remained stable and that L-THP was securely positioned within the binding pocket throughout the simulation. nih.govresearchgate.net This provides strong evidence for a stable and lasting interaction.

Similarly, MD simulations have been instrumental in understanding the differential effects of related tetrahydroprotoberberine enantiomers on dopamine receptors. nih.gov By simulating the complexes of these molecules with D1 and D2 receptors, researchers can observe the dynamic behavior that leads to agonistic or antagonistic effects. nih.gov Such simulations can reveal subtle but critical differences in how the ligands interact with the receptor, influencing the receptor's conformational state and subsequent signaling. nih.gov These studies provide a framework for how MD simulations can be applied to the L-THP-dopamine receptor complex to understand the molecular basis of its antagonist activity.

The general workflow for an MD simulation study of a Rotundin hydrate-target complex involves:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules to mimic the aqueous physiological environment, and ions are added to neutralize the system.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

Production Run: The main simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved.

Analysis: The trajectory is analyzed to calculate various properties like RMSD, root mean square fluctuation (RMSF) to identify flexible regions of the protein, hydrogen bond analysis, and binding free energy calculations (e.g., using MM/GBSA methods). mdpi.com

These simulations are computationally intensive but provide an unparalleled level of detail about the binding dynamics, confirming the stability of interactions predicted by docking and offering a deeper understanding of the compound's mechanism of action at an atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comijpsr.com By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.govmdpi.com

While specific QSAR studies exclusively focused on this compound are not extensively documented, studies on structurally related alkaloids provide a blueprint for how this methodology can be applied. For example, a 3D-QSAR study was conducted on a series of berberine (B55584) analogues, which share the tetrahydroprotoberberine scaffold with L-THP, to investigate their herbicidal activities. researchgate.net

In such a study, the process typically involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected. For L-THP, this would involve synthesizing and testing a library of its derivatives.

Molecular Descriptors Calculation: Various descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., from CoMFA or CoMSIA fields, which represent steric and electrostatic properties).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. scienceforecastoa.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). mdpi.com

A hypothetical QSAR model for L-THP analogs targeting the dopamine D2 receptor might look like: log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c

Here, the descriptors could represent properties like the volume of a substituent at a particular position or the electrostatic potential in a specific region of the molecule. The contour maps generated from 3D-QSAR models can be particularly insightful, as they visually highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For instance, a contour map might show that adding a bulky, electron-withdrawing group at a specific position on the L-THP scaffold would enhance its binding affinity to a target receptor. researchgate.net This information is invaluable for rationally designing the next generation of compounds.

De Novo Design Principles for Novel this compound Analogs

De novo design refers to the computational creation of novel molecular structures with desired properties, starting from scratch or by modifying an existing scaffold. nih.govnih.govforesight.org In the context of this compound, de novo design principles are applied to generate novel analogs of L-THP with improved potency, selectivity, or pharmacokinetic properties. A key strategy in this area is "scaffold hopping," where the core structure of a known ligand is replaced with a functionally equivalent but structurally different core, potentially leading to novel and patentable chemical entities. nih.govuniroma1.it

Given that L-THP is a well-established dopamine receptor ligand, many de novo design and scaffold hopping strategies focus on this target class. uniroma1.itacs.org The principles for designing novel L-THP analogs often involve:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By identifying the key pharmacophoric features of L-THP (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings), new molecules can be designed that retain these features on a different chemical scaffold.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific sub-pockets of the target protein. These fragments can then be computationally "grown" or "linked" to create a novel ligand. Starting with the L-THP scaffold, one could replace parts of the molecule with different fragments to explore new chemical space while maintaining key binding interactions.

Scaffold Hopping: Computational algorithms can search databases for novel scaffolds that can spatially arrange the necessary pharmacophoric features in the same orientation as L-THP. nih.govembopress.org This can lead to the discovery of completely new classes of compounds with similar activity. For example, starting from the tetrahydroprotoberberine core of L-THP, one might discover that a different heterocyclic system can also effectively present the key functional groups to the dopamine receptor. uniroma1.it

The design of novel L-THP analogs would be guided by the structural information obtained from docking and MD simulations, as well as the structure-activity relationships derived from QSAR models. The ultimate goal is to create new chemical entities that retain the therapeutic benefits of this compound while potentially offering advantages such as enhanced selectivity for a specific receptor subtype (e.g., D3 vs. D2 receptors), reduced off-target effects, or improved metabolic stability.

Future Research Trajectories and Unanswered Questions for Rotundin Hydrate

Investigation of Novel Molecular Targets and Pathways

While Rotundin hydrate (B1144303), also known as l-Tetrahydropalmatine hydrate, is known to interact with the central nervous system, particularly the GABAergic and dopaminergic systems, the full spectrum of its molecular targets is not completely elucidated. biosynth.comnih.gov It is recognized as a dopaminergic antagonist and has been investigated for its potential in treating conditions like schizophrenia. nih.gov However, many questions remain. Future research will focus on identifying and validating novel molecular targets to explain its wide range of pharmacological effects.

Key research questions include:

Beyond dopamine (B1211576) and GABA receptors, what other neurotransmitter systems, ion channels, or intracellular signaling molecules does Rotundin hydrate interact with?

How does it modulate specific signaling pathways, such as the MAPK or NF-κB pathways, which are crucial in cellular processes like inflammation and apoptosis? nih.gov

What are the downstream effects of its binding to known receptors? For instance, what specific changes in gene expression or protein activity occur following dopamine receptor antagonism?

The potential of this compound to influence synaptic transmission and neuronal excitability makes it a key compound for studying alkaloid bioactivity and developing new therapeutic agents. biosynth.com Uncovering these novel targets and pathways is essential for understanding its therapeutic potential for anxiety, insomnia, and other mood disorders. biosynth.com

Development of Highly Selective this compound Analogs with Enhanced Mechanistic Specificity

The development of analogs is a cornerstone of medicinal chemistry, aiming to improve a compound's efficacy, selectivity, and pharmacokinetic properties. For this compound, future research will involve the synthesis and screening of a library of chemical analogs. This process relies on understanding the structure-activity relationship (SAR), which defines how the chemical structure of a molecule relates to its biological activity. nih.gov

The primary goals for developing this compound analogs are:

Enhanced Selectivity: Creating analogs that bind with high specificity to a single desired target (e.g., a specific dopamine receptor subtype) while minimizing off-target effects.

Increased Potency: Designing molecules that produce the desired therapeutic effect at lower concentrations.

Improved Pharmacokinetic Properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

This research trajectory involves substituting various chemical groups on the core structure of tetrahydropalmatine (B600727) and evaluating how these changes affect its binding affinity and functional activity at its targets. nih.gov For example, research on other compounds has shown that replacing or modifying specific atoms (like oxygen or nitrogen) can significantly alter potency and solubility. nih.gov A quantitative structure-activity relationship (QSAR) model could be developed to rationalize and predict the efficacy of new analogs. nih.gov

Exploration of Synergistic Interactions with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area in pharmacology. arxiv.orgnih.gov Future investigations should explore the potential synergistic interactions between this compound and other bioactive compounds, which could lead to more effective combination therapies.

Potential areas of investigation include:

Combination with other CNS-acting agents: Studying its effects when co-administered with other sedatives, anxiolytics, or antipsychotics to see if efficacy can be enhanced or if lower amounts of each compound can be used.

Interaction with natural products: Investigating combinations with other herbal compounds that have complementary mechanisms of action. For example, its interaction with compounds that modulate the serotonergic or adrenergic systems could be explored.

Modulation of metabolic pathways: Research could examine how this compound interacts with compounds that affect cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can be antagonistic or synergistic and have significant clinical implications. nih.gov

Studies have demonstrated synergistic interactions between various mediators, such as bradykinin, thrombin, and cytokines, in stimulating biological pathways. nih.gov Similar studies could be designed for this compound to uncover concerted effects that may be of therapeutic importance. nih.gov

Advanced Mechanistic Studies in Complex Preclinical Models

To bridge the gap between in vitro findings and clinical applications, it is crucial to conduct advanced mechanistic studies in more complex preclinical models. While initial studies may use cell cultures, a deeper understanding requires the use of models that better mimic human physiology and disease states.

Future research should utilize:

Animal models of specific diseases: For instance, to further investigate its antipsychotic potential, researchers could use established animal models of schizophrenia or psychosis. nih.gov Similarly, its anxiolytic and sedative effects can be explored in models of anxiety and sleep disorders.

Organoid cultures: Three-dimensional organoids, such as brain organoids, can provide a more sophisticated in vitro system to study the effects of this compound on human neuronal networks compared to traditional 2D cell cultures.

Precision-cut tissue slices: This technique allows for the study of drug effects in the context of intact tissue architecture, providing insights into how the compound behaves in a complex biological environment. nih.gov

Application of Multi-omics Approaches (Proteomics, Metabolomics) to Elucidate Comprehensive Mechanisms

To gain a holistic understanding of this compound's mechanism of action, future research must integrate multi-omics approaches. nih.gov These high-throughput techniques allow for the comprehensive analysis of entire sets of biological molecules, providing a systems-level view of a drug's effects.

Key multi-omics applications for this compound research include:

Proteomics: This involves the large-scale study of proteins. mdpi.com Using techniques like mass spectrometry, researchers can identify which proteins change in expression or post-translational modification in response to this compound treatment. nih.govrimuhc.ca This can reveal novel protein targets and affected pathways. mdpi.com For example, a comparative proteomic study could identify differentially expressed proteins in brain tissue of animals treated with this compound, pointing towards key regulatory networks. frontiersin.org

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov By analyzing the metabolome, scientists can identify changes in metabolic pathways caused by this compound. For instance, it could reveal alterations in neurotransmitter metabolism or energy pathways in the brain. nih.gov

The integration of proteomics, metabolomics, and other omics data (like transcriptomics) can build comprehensive network models of the compound's action, revealing how it modulates interconnected biological systems and offering novel therapeutic insights. nih.govbiorxiv.org

Table of Research Trajectories and Key Methodologies

Research TrajectoryKey Methodologies & ApproachesPotential Outcomes
Novel Molecular Targets Receptor Binding Assays, Gene Expression Profiling, In-vitro Pathway AnalysisIdentification of new receptors, ion channels, and signaling cascades affected by this compound.
Analog Development Chemical Synthesis, Structure-Activity Relationship (SAR), Quantitative SAR (QSAR)Creation of more potent and selective analogs with improved therapeutic profiles.
Synergistic Interactions In-vitro and in-vivo Combination Studies, Isobolometric AnalysisDevelopment of effective combination therapies with enhanced efficacy.
Advanced Preclinical Models Disease-specific Animal Models, Brain Organoids, Precision-Cut Tissue SlicesValidation of mechanisms in a physiologically relevant context.
Multi-omics Approaches Proteomics (Mass Spectrometry), Metabolomics (NMR, LC-MS)A comprehensive, systems-level understanding of the compound's biological effects.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Rotundin hydrate in laboratory settings?

  • Methodological Answer : Synthesis typically involves controlled crystallization of Rotundin in the presence of stoichiometric water under reduced temperature or pressure conditions. Characterization methods include:

  • X-ray diffraction (XRD) to confirm hydrate crystal structure .
  • Thermogravimetric analysis (TGA) to quantify hydrate water content and stability under thermal stress .
  • High-performance liquid chromatography (HPLC) to verify chemical purity and hydrate dissociation kinetics .
    • Key Considerations : Ensure reproducibility by documenting solvent systems, temperature gradients, and crystallization times .

Q. How can researchers validate the hydrate stoichiometry of this compound?

  • Methodological Answer : Use a combination of:

  • Karl Fischer titration to measure bound water content.
  • Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR) to detect water molecules in the crystal lattice .
  • Dynamic vapor sorption (DVS) to study hygroscopicity and hydrate stability under varying humidity .
    • Data Contradictions : Discrepancies may arise if ambient humidity during synthesis alters hydrate morphology; replicate experiments under controlled conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the impact of hydrate morphology on Rotundin’s pharmacokinetic properties?

  • Methodological Answer :

  • In vitro dissolution studies : Compare dissolution rates of hydrate vs. anhydrous forms using biorelevant media (e.g., simulated gastric fluid) .
  • In vivo models : Administer hydrate and anhydrous forms to animal models, followed by plasma concentration profiling via LC-MS/MS.
  • Morphological analysis : Use scanning electron microscopy (SEM) to correlate crystal habit (e.g., needle vs. plate structures) with bioavailability .
    • Challenges : Hydrate-to-anhydrous phase transitions during dissolution may confound results; employ real-time Raman spectroscopy to monitor phase changes .

Q. How can conflicting data on this compound stability be resolved in long-term storage studies?

  • Methodological Answer :

  • Controlled stress testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate accelerated aging .
  • Multivariate analysis : Apply statistical models (e.g., principal component analysis) to identify critical factors (e.g., excipient interactions, packaging) affecting stability .
  • Cross-validation : Compare stability data across independent labs using harmonized protocols (e.g., ICH guidelines) .
    • Data Interpretation : Discrepancies may arise from differences in analytical sensitivity (e.g., TGA vs. DVS) or incomplete hydrate phase identification .

Theoretical and Mechanistic Questions

Q. What computational models predict the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model water molecule interactions within the crystal lattice to predict hydrate stability thresholds .
  • Phase diagrams : Construct temperature-composition diagrams using experimental solubility data to identify hydrate-anhydrous phase boundaries .
    • Limitations : Simulations may underestimate kinetic barriers to phase transitions; validate predictions with experimental TGA/DSC data .

Q. How does hydrate formation influence the intermolecular interactions of Rotundin in solid-state formulations?

  • Methodological Answer :

  • Solid-state NMR : Probe hydrogen bonding networks between Rotundin and water molecules .
  • Pair distribution function (PDF) analysis : Resolve short-range order in amorphous vs. crystalline hydrate phases .
    • Advanced Applications : Use these insights to design co-crystals or co-hydrates for enhanced stability or solubility .

Data Reporting and Reproducibility

Q. What metadata should accompany experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Document:

  • Synthetic conditions (solvent ratios, cooling rates).
  • Analytical parameters (HPLC column type, XRD scan rates).
  • Environmental controls (humidity, temperature during storage) .
    • Best Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.